![molecular formula C17H20N4O2 B2489301 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2320853-41-4](/img/structure/B2489301.png)
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar bicyclic compounds often involves multistep chemical processes, including the use of amide activation, reduction, and cyclization reactions. For example, the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid showcases the complexity and precision required in synthesizing such molecules (Singh et al., 2007). The synthesis routes can vary significantly depending on the target molecule's structural requirements, demonstrating the creativity and ingenuity needed in organic synthesis.
Molecular Structure Analysis
The molecular structure of bicyclic compounds like "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" is characterized by their bicyclic framework, which often includes azabicyclo[3.2.1]octane moieties. This structure is notable for its rigidity and the spatial orientation of functional groups, which are crucial for the molecule's reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for detailed structural and conformational analyses of such compounds (Fernández et al., 1997).
Chemical Reactions and Properties
The reactivity of compounds containing the azabicyclo[3.2.1]octane ring structure is influenced by their bicyclic framework, which can undergo various chemical reactions including cycloadditions, Mannich reactions, and more. These reactions are pivotal for functionalizing the molecule or for further derivatization to obtain compounds with desired pharmacological properties. A unique method for assembling 8-azabicyclo[3.2.1]octanes using oxidopyridinium ions showcases the innovative approaches to synthesizing these structures, highlighting their versatile chemical reactivity (Yuan et al., 2023).
Physical Properties Analysis
The physical properties of "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" and related compounds, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular architecture. These properties are critical for the compound's behavior in biological systems and its formulation into dosage forms for potential therapeutic use. The planar conformation and hydrogen bonding patterns observed in similar molecules affect their solid-state properties and, consequently, their pharmaceutical applicability (Manjunath et al., 2011).
科学的研究の応用
Synthesis and Structural Analysis
Research into the synthesis and structural characterization of compounds closely related to "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" has led to significant findings. For instance, a study on the configurational and conformational aspects of esters derived from 2‐methyl‐2‐azabicyclo[2.2.2]octan‐5‐syn(anti)‐ols highlighted the use of NMR spectroscopy and X-ray crystallography for structural determination, offering insights into the design and synthesis of similar compounds (Fernández et al., 1997).
Potential Applications in Material Science
The study of complexes involving zinc(II) tetra-(15-crown-5)-phthalocyaninate with axially coordinated N-donor ligands, including imidazole derivatives, showcases the relevance of such compounds in the development of photosensitive materials for telecommunication applications. The research demonstrates the use of electron absorption spectroscopy and 1H NMR to study interactions, providing a pathway for the application of the compound in material science and technology (Andryushkevich et al., 2011).
Contribution to Organic Chemistry and Catalysis
A study focusing on the use of 1, 4-Diazabicyclo[2.2.2]octanium diacetate as a catalyst for the synthesis of 2,4,5–trisubstituted imidazoles highlights the catalytic potential of related structures. This research points to the environmental benefits and efficiency of using such compounds in organic synthesis, offering a glimpse into how "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" might be utilized in catalysis and organic reaction processes (Fekri & Nateghi, 2021).
Antibacterial Properties
Research into the antibacterial activity of cationic polymers derived from imidazolium, quaternary ammonium, and 1,4-diazabicyclo[2.2.2]octane-1,4-diium cation-based compounds, including their polymer counterparts, reveals the potential of such structures in antimicrobial applications. This study demonstrates the higher efficacy of main-chain cationic polymers over their small molecule counterparts, suggesting possible antibacterial applications for compounds structurally related to "3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one" (Guo et al., 2018).
特性
IUPAC Name |
3-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-19-7-2-3-15(16(19)22)17(23)21-12-4-5-13(21)10-14(9-12)20-8-6-18-11-20/h2-3,6-8,11-14H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFLZRJCOZKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


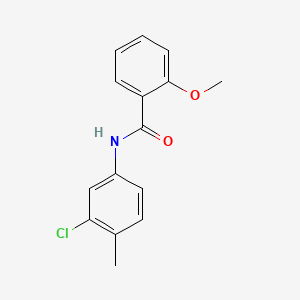

![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)
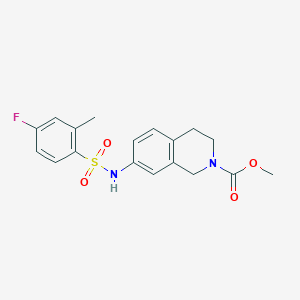
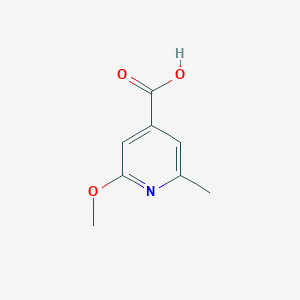
amino}acetamide](/img/structure/B2489224.png)
![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)

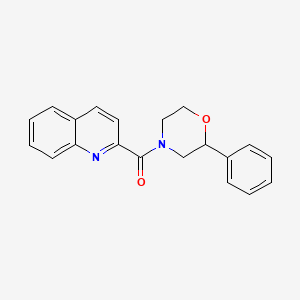
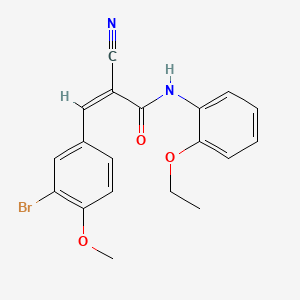
![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)